1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)urea
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Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)urea is a complex organic compound that features a unique combination of benzo[d][1,3]dioxole and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)urea typically involves multi-step organic reactions. One common approach is the condensation of benzo[d][1,3]dioxole derivatives with thiazole derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can produce simpler compounds with fewer functional groups.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)urea has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)urea involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-phenylthiazol-2-yl)urea
- 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(2-methoxyphenyl)thiazol-2-yl)urea
Uniqueness
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)urea is unique due to the presence of both benzo[d][1,3]dioxole and thiazole moieties, which confer distinct chemical and biological properties. The combination of these structural features can lead to enhanced activity and specificity in various applications compared to similar compounds.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S/c1-24-12-4-6-15(25-2)13(8-12)14-9-28-19(21-14)22-18(23)20-11-3-5-16-17(7-11)27-10-26-16/h3-9H,10H2,1-2H3,(H2,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRWISBBYFIYNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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